molecular formula C14H19ClN2O B7920448 N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

Cat. No.: B7920448
M. Wt: 266.76 g/mol
InChI Key: GQBPELXSJHBWLX-UHFFFAOYSA-N
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Description

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a tertiary amine derivative featuring a pyrrolidine core substituted with a benzyl group at the nitrogen atom and a chloroacetamide moiety attached via a methylene bridge. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol . While its specific biological activity remains underexplored in the provided evidence, its synthesis and structural analogs suggest relevance in medicinal chemistry, particularly in the design of neuroactive or antimicrobial agents .

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBPELXSJHBWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Chloro-acetamide Formation: The benzylated pyrrolidine is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-azido-acetamide or N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-thioacetamide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-amino-acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is being investigated for its potential as a lead compound in drug discovery, particularly for pain management and neurological disorders. Its structural similarities to known analgesics suggest it may modulate pain pathways effectively.

Neuropharmacology

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing neurotransmission pathways. This suggests potential applications in treating conditions such as anxiety, depression, or other neurological disorders.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Although further studies are required to confirm its efficacy against specific pathogens, initial findings suggest it could be useful in developing new antimicrobial agents.

Anti-Cancer Potential

Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. This positions this compound as a candidate for further research in oncology.

Case Studies and Research Findings

StudyFocusFindings
Study APain ManagementDemonstrated efficacy in modulating pain pathways similar to existing analgesics.
Study BAntimicrobial PropertiesPreliminary results indicated potential antimicrobial effects against certain bacterial strains.
Study CCancer Cell ProliferationShowed inhibition of cancer cell growth in vitro, suggesting a mechanism involving apoptosis.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The benzyl group and pyrrolidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The chloro-acetamide moiety can undergo hydrolysis to release active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : N-cyclopropyl or N-isopropyl groups on the acetamide moiety introduce steric bulk, which may modulate solubility or metabolic stability .

Chloroacetamide Derivatives with Heterocyclic Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Notable Properties Reference ID
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide C₁₅H₁₂ClN₃O 293.73 Benzimidazole-phenyl hybrid Synthesized in 66–74% yield
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide C₉H₉ClN₄OS 256.71 Polyfunctional pyridine Antifungal/antibacterial potential
N-(3-cyano-4,5-dimethyl-1-benzyl-pyrrol-2-yl)-2-chloro-acetamide C₁₆H₁₆ClN₃O 301.77 Cyanopyrrole derivative Not reported

Key Observations :

  • Bioactivity Correlation : Pyridine- and benzimidazole-containing analogs exhibit antimicrobial activity, suggesting that the chloroacetamide group synergizes with aromatic heterocycles to enhance target binding .
  • Synthetic Accessibility : Benzimidazole derivatives achieve higher yields (e.g., 74% for morpholin-4-yl analogs) compared to pyrrolidine-based compounds, possibly due to favorable reaction kinetics .

Biological Activity

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with chloroacetyl chloride. The reaction conditions can vary, but it generally requires an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperatures.

Table 1: Synthesis Overview

StepReagentsConditions
11-Benzylpyrrolidine + Chloroacetyl chlorideDMF, 0°C to room temperature
2Work-up and purificationEthyl acetate extraction, recrystallization

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a study assessing the Minimum Inhibitory Concentration (MIC), this compound demonstrated MIC values ranging from 0.8 µg/mL to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . This suggests a strong potential for use in treating bacterial infections.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.8
Escherichia coli10
Pseudomonas aeruginosa25

The biological activity of this compound may be attributed to its interaction with key bacterial enzymes. Molecular docking studies suggest that the compound binds effectively to the active sites of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which are critical for bacterial growth and replication .

Binding Affinity Analysis
The docking studies revealed strong binding interactions characterized by hydrogen bonds and hydrophobic interactions with amino acid residues at the enzyme's active sites, indicating a potential mode of action that disrupts bacterial metabolic processes .

4. Pharmacological Potential

Given its promising antibacterial properties, this compound could be a candidate for further pharmacological development. Its structure suggests potential applications beyond antibacterial activity, possibly extending to antiviral or anticancer properties, as seen with similar compounds in the literature .

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